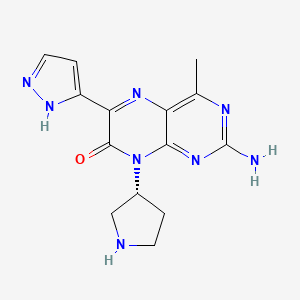
(R)-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one
Description
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Properties
Molecular Formula |
C14H16N8O |
|---|---|
Molecular Weight |
312.33 g/mol |
IUPAC Name |
2-amino-4-methyl-6-(1H-pyrazol-5-yl)-8-[(3R)-pyrrolidin-3-yl]pteridin-7-one |
InChI |
InChI=1S/C14H16N8O/c1-7-10-12(20-14(15)18-7)22(8-2-4-16-6-8)13(23)11(19-10)9-3-5-17-21-9/h3,5,8,16H,2,4,6H2,1H3,(H,17,21)(H2,15,18,20)/t8-/m1/s1 |
InChI Key |
FETPXTHMROMIGK-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)[C@@H]4CCNC4 |
Canonical SMILES |
CC1=C2C(=NC(=N1)N)N(C(=O)C(=N2)C3=CC=NN3)C4CCNC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and pyrazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with enzymes and proteins. Its ability to bind to specific biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its interactions with biological molecules might lead to the development of new treatments for diseases.
Industry
In the industrial sector, ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one might be used in the development of new materials with specific properties, such as catalysts or electronic materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biological pathways. Detailed studies using techniques like X-ray crystallography or NMR spectroscopy can elucidate the exact binding interactions and conformational changes involved.
Comparison with Similar Compounds
Similar Compounds
Pteridine: A basic structure similar to the compound , often used in the study of biological pigments.
Folic Acid: A pteridine derivative essential for DNA synthesis and repair.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
®-2-Amino-4-methyl-6-(1H-pyrazol-5-yl)-8-(pyrrolidin-3-yl)pteridin-7(8H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a pyrazole ring and a pyrrolidine ring within the pteridine framework makes it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


